Home > Products > Screening Compounds P5409 > 5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride
5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride - 53371-79-2

5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride

Catalog Number: EVT-1221475
CAS Number: 53371-79-2
Molecular Formula: C16H22N2O3. HCl
Molecular Weight: 290.37 36.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
an impurity of Carteolol
Overview

5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride is a chemical compound that has garnered attention for its potential applications in pharmacology, particularly in the treatment of ocular hypertension. This compound is classified under quinolinone derivatives, which are known for their diverse biological activities. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Source and Classification

This compound is primarily sourced from synthetic pathways involving the modification of quinolinone structures. It belongs to the class of beta-blockers, which are commonly utilized in managing conditions such as glaucoma and hypertension. Its chemical classification can be summarized as follows:

  • Chemical Name: 5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride
  • Molecular Formula: C16H25ClN2O3
  • CAS Number: 59567-87-2
Synthesis Analysis

The synthesis of 5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride typically involves multi-step organic reactions. Key methods include:

  • Starting Materials: The synthesis begins with commercially available quinolinone derivatives.
  • Reagents: Common reagents include tert-butylamine for amination and various hydroxyalkylating agents to introduce the hydroxypropoxy group.
  • Reaction Conditions: The reactions are generally conducted under controlled temperatures and may require solvents such as dimethylformamide or dichloromethane.
  1. Formation of an intermediate quinolinone derivative.
  2. Introduction of the hydroxypropoxy group via alkylation.
  3. Finalization through hydrochloride salt formation to enhance solubility.
Molecular Structure Analysis

The molecular structure of 5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride can be analyzed using various techniques:

  • X-ray Crystallography: Provides precise three-dimensional arrangements of atoms.
  • NMR Spectroscopy: Used to determine the hydrogen and carbon environments within the molecule.

Structural Data

  • Molecular Weight: Approximately 304.84 g/mol
  • Key Functional Groups:
    • Hydroxy group (-OH)
    • Amino group (-NH)
    • Quinolone ring system
Chemical Reactions Analysis

The compound undergoes several chemical reactions that are significant for its pharmacological activity:

  • Acid-Base Reactions: The hydrochloride form allows for protonation, enhancing solubility in aqueous environments.
  • Hydrolysis: Under certain conditions, the hydroxypropoxy linkage may undergo hydrolysis, impacting its stability and efficacy.

These reactions are crucial for understanding how the compound behaves in biological systems and during drug formulation.

Mechanism of Action

The mechanism of action for 5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride primarily involves:

  • Beta-Adrenergic Blockade: The compound selectively inhibits beta receptors in ocular tissues, leading to decreased intraocular pressure by reducing aqueous humor production.

Data Supporting Mechanism

Studies have shown that compounds with similar structures exhibit significant reductions in intraocular pressure, validating their use in treating conditions like glaucoma.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in water due to the hydrochloride salt form; also soluble in organic solvents like ethanol.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels, which is essential for pharmaceutical applications.
  • Thermal Stability: Exhibits good thermal stability under standard storage conditions.
Applications

5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride has several scientific uses:

  • Pharmaceutical Development: Primarily developed as an ophthalmic solution for managing intraocular pressure in glaucoma patients.
  • Research Applications: Used in studies investigating beta-blocker mechanisms and their effects on ocular physiology.

This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how synthetic methodologies can lead to effective therapeutic agents.

Introduction to 5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone Monohydrochloride

Chemical Identity and Nomenclature

The compound systematically integrates a quinolinone pharmacophore with a propanolamine side chain, tertiary-butyl substituted for enhanced receptor affinity. Its IUPAC name, 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one monohydrochloride, reflects this hybrid structure [3] [5]. The base molecule (C₁₆H₂₄N₂O₃) forms a stable hydrochloride salt (C₁₆H₂₅ClN₂O₃) with a molecular weight of 328.83 g/mol, enhancing aqueous solubility for pharmaceutical formulations [5].

Table 1: Nomenclature and Identifiers

CategoryDesignation
IUPAC Name5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one; hydrochloride
CAS Registry51781-21-6 (hydrochloride); 51781-06-7 (base)
Molecular FormulaC₁₆H₂₅ClN₂O₃
Molecular Weight328.83 g/mol
Common SynonymsCarteolol HCl, Ocupress®, Arteoptic®, Mikelan®, Abbott-43326
UNII Identifier4797W6I0T4

Key structural features include:

  • Quinolinone Core: A partially saturated 2-quinolinone system providing planar aromaticity for protein interaction, with the 5-position oxygen enabling hydrogen bonding [3] [8].
  • Amino Alcohol Side Chain: The 2-hydroxy-3-(tert-butylamino)propoxy linker confers beta-blocker activity, with the bulky tert-butyl group reducing beta-1 selectivity [2] [5].
  • Crystalline Properties: The hydrochloride salt crystallizes with a melting point of 278°C, density of 1.13 g/cm³, and moderate water solubility (sparingly soluble in methanol) [5].

Table 2: Physicochemical Properties

PropertyValueConditions/Notes
Melting Point278°CDecomposition observed
Density1.13 g/cm³Solid state
Boiling Point518.6°CAt 760 mmHg
Flash Point267.4°C
Water SolubilitySolubleSparingly soluble in methanol
LogP3.03 (hydrochloride)Indicates moderate lipophilicity
Rotatable Bonds6Influences conformational flexibility

Historical Development and Discovery

The compound emerged from systematic beta-blocker optimization by Otsuka Pharmaceuticals during the 1970s, designated initially as OPC-1085. Researchers sought derivatives with balanced cardiovascular effects and reduced pulmonary side effects [2] [5]. The synthesis pathway involved:

  • Nucleophilic Displacement: 5-Hydroxy-3,4-dihydrocarbostyril reacted with epichlorohydrin to form the epoxide intermediate.
  • Ring Opening: tert-Butylamine attacked the epoxide under controlled conditions, yielding the racemic base compound.
  • Chiral Resolution: Diastereomeric salt formation separated enantiomers, though clinical use employs the racemate [2] [3].

Japan approved it for hypertension in 1980, while ophthalmic formulations (1% solution) gained U.S. FDA approval in 1992 under the brand Ocupress® after demonstrating significant intraocular pressure reduction without corneal anesthesia common to earlier beta-blockers [3] [5]. A key innovation was its intrinsic sympathomimetic activity (ISA), allowing partial agonist effects that reduced adverse cardiovascular events compared to pure antagonists like timolol [5].

Table 3: Historical Development Timeline

YearMilestoneSignificance
1976First synthesis reportedOtsuka Patent JP52098599
1980Japanese approval (cardiovascular)Brand name: Mikelan®
1983Discovery of intraocular pressure reductionExpanded therapeutic application
1992US FDA approval (Ocupress® 1% solution)First carteolol formulation for glaucoma
2000sLong-acting alginate formulations developedOnce-daily dosing improving compliance [5]

Significance in Medicinal Chemistry and Pharmacology

Molecular Pharmacology

As a nonselective β₁/β₂-adrenoceptor antagonist, the compound reduces intraocular pressure by 20–25% through inhibition of aqueous humor production in ciliary epithelium. Its quinolinone scaffold enables unique interactions:

  • Dual Mechanism: Beyond receptor blockade, it scavenges reactive oxygen species (O₂⁻ EC₅₀ = 48 mmol/L), protecting ocular tissues from UVB-induced damage [5] [8].
  • Apoptosis Modulation: Downregulates pro-apoptotic Bax/Bad proteins while upregulating Bcl-2 in human corneal epithelial cells, demonstrating cytoprotective effects at therapeutic concentrations [2] [5].

Protein Binding and Pharmacokinetics

Fluorescence quenching studies reveal static binding to Bovine Serum Albumin (BSA) with a binding constant of 1.25×10⁴ M⁻¹ at 294K. Hydrophobic interactions dominate, with a binding distance of 0.83 nm indicating close proximity to tryptophan residues. Urea-denatured BSA exhibits altered binding affinity, highlighting conformational sensitivity [8].

Formulation Innovations

The hydrochloride salt’s stability enabled novel delivery systems:

  • Alginate-based Formulations: Provide sustained release, maintaining 24-hour intraocular pressure control equivalent to twice-daily solutions [5].
  • Chirality Considerations: Although marketed as a racemate, the (S)-enantiomer exhibits 30-fold higher β-blocking potency, suggesting potential for enantiopure development [7].

Comparative Advantages

Unlike classical beta-blockers:

  • ISA Activity: Lowers risk of bradycardia and bronchoconstriction [5].
  • Lipid Solubility Balance: LogP ~3.03 enhances corneal penetration while minimizing systemic absorption [3] [5].
  • Antioxidant Capacity: Mitigates oxidative stress in trabecular meshwork cells, potentially slowing glaucoma progression [5] [8].

These properties cemented its role as a prototype for "multifunctional beta-blockers," influencing later agents with combined receptor blockade and ancillary cytoprotective actions.

Properties

CAS Number

53371-79-2

Product Name

5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride

IUPAC Name

5-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-quinolin-2-one;hydrochloride

Molecular Formula

C16H22N2O3. HCl

Molecular Weight

290.37 36.46

InChI

InChI=1S/C16H22N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-8,11,17,19H,9-10H2,1-3H3,(H,18,20);1H

InChI Key

AQKPYMCBUMYZNK-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O.Cl

Synonyms

2(1H)​-​Quinolinone, 5-​[3-​[(1,​1-​dimethylethyl)​amino]​-​2-​hydroxypropoxy]​-​, hydrochloride (1:1)

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.